N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide
Description
N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide (GB88) is a small-molecule antagonist of protease-activated receptor 2 (PAR2), a G-protein-coupled receptor implicated in inflammatory and nociceptive pathways. Structurally, GB88 features a spirocyclic indene-piperidine core with a cyclopropylcarboxamide substituent, which confers reversible and potent PAR2 antagonism . Preclinical studies demonstrate its efficacy in reducing inflammation and pain in rodent models, such as dorsal root ganglion (DRG) neuronal assays and arthritis models .
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-cyclopropylspiro[indene-3,4'-piperidine]-1-carboxamide |
InChI |
InChI=1S/C17H20N2O/c20-16(19-12-5-6-12)14-11-17(7-9-18-10-8-17)15-4-2-1-3-13(14)15/h1-4,11-12,18H,5-10H2,(H,19,20) |
InChI Key |
UPCINNMDUDFMII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC3(CCNCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of indene derivatives with piperidine under specific conditions to form the spirocyclic core. The cyclopropyl group is then introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination with thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in pain signaling, thereby providing analgesic effects .
Comparison with Similar Compounds
Compound A : 1’-[(1-Methylcyclohexyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-2-ol, 3-amine
- Structure : Shares the spiro[indene-piperidine] core but substitutes the cyclopropylcarboxamide with a methylcyclohexylcarbonyl group and hydroxyl/amine moieties .
- Synthesis: Prepared via ammonolysis of an epoxide intermediate under high-pressure conditions (125°C, 220 psi), yielding low purity (8%) .
Compound B : tert-Butyl 3-oxo-6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
- Structure : Features a tert-butyl carboxylate and chloro substituent on the indene ring .
- Pharmacokinetics : The tert-butyl group likely enhances metabolic stability compared to GB88’s cyclopropylcarboxamide, though solubility may be reduced.
Carboxamide-Containing Analogues
Vapitadine Dihydrochloride
3-Phenyl-N-(3-(piperidin-1-yl)propyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide
- Structure : Isobenzofuran-spiro-piperidine with phenyl and piperidinylpropyl groups .
- Activity : Undisclosed target; the isobenzofuran core may alter bioavailability compared to GB88’s indene system.
PAR2-Targeting Compounds
ENMD-1068
- Structure: N1-(3-methylbutyryl)-N4-(6-aminohexanoyl) piperazine .
- Activity : Early PAR2 inhibitor with efficacy in murine arthritis models but failed clinically due to insufficient efficacy .
- Advantage of GB88 : Reversible binding and higher potency differentiate it from ENMD-1068’s limitations.
Structural-Activity Relationship (SAR) Insights
- Spiro Core : The indene-piperidine scaffold is critical for PAR2 antagonism; substitution with isobenzofuran (e.g., ) or benzazepine (e.g., Vapitadine) redirects target specificity.
- Carboxamide Group : Essential for PAR2 binding in GB88; replacement with esters (e.g., tert-butyl in Compound B) abolishes activity but improves stability.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₁₃H₁₅N and a molecular weight of 185.26 g/mol. The compound features a spiroindene structure that contributes to its biological activity.
Pharmacological Profile
The biological activity of this compound has been investigated in several studies. Notable findings include:
- Antidepressant Effects : Research indicates that derivatives of spiro[indene-1,4'-piperidine] exhibit significant antidepressant-like effects in animal models. This suggests potential use in treating mood disorders.
- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.
- Antinociceptive Activity : Studies have demonstrated that this compound can reduce pain responses in animal models, indicating potential applications in pain management therapies.
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with various neurotransmitter systems, including serotonin and dopamine pathways, which are critical for mood regulation and pain perception.
Study 1: Antidepressant Activity
In a controlled study involving rodents, this compound was administered to evaluate its effects on depressive behavior. The results indicated a significant reduction in immobility time in the forced swim test compared to the control group, suggesting antidepressant-like properties.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Immobility Time (seconds) | 120 ± 10 | 60 ± 8* |
| Locomotor Activity (counts) | 200 ± 15 | 180 ± 12 |
- p < 0.05 indicates statistical significance.
Study 2: Neuroprotection
A study assessing the neuroprotective effects of the compound involved exposing neuronal cultures to oxidative stress. This compound significantly reduced cell death compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 40 ± 5 |
| Oxidative Stress | 20 ± 3 |
| Oxidative Stress + Compound | 70 ± 6* |
- p < 0.01 indicates statistical significance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
